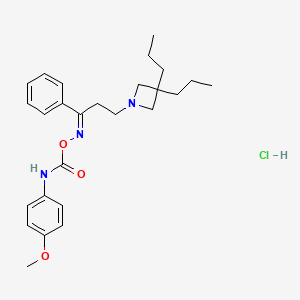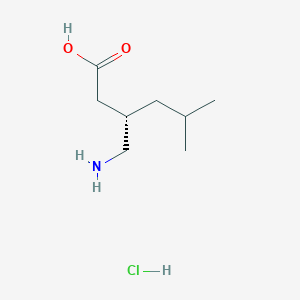
Pregabalin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregabalin hydrochloride is a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. It is a gabapentinoid, which means it is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). This compound works by inhibiting certain calcium channels, which helps to reduce the release of neurotransmitters that can cause pain and seizures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pregabalin hydrochloride can be synthesized through various methods. One common approach involves the use of cyanoacetamide as a starting material, which undergoes condensation and acetylation reactions to form 3-isobutylglutaric anhydride. This intermediate is then subjected to an asymmetric ring-opening reaction in the presence of organic amines and methanol to produce ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid. Finally, pregabalin is obtained from this intermediate .
Industrial Production Methods
Industrial production of this compound often involves continuous chemistry and asymmetric organocatalysis. These methods allow for efficient and cost-effective production by optimizing reaction conditions and recycling organocatalysts. The process typically includes the production of nitroalkene and the use of an organocatalyst to achieve high enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Pregabalin hydrochloride undergoes various chemical reactions, including:
Oxidation: Pregabalin can be oxidized to form N-methylpregabalin.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Pregabalin can undergo nucleophilic substitution reactions, particularly with reagents like NQS or DNFB.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like NQS (1,2-naphthoquinone-4-sulfonate) and DNFB (2,4-dinitrofluorobenzene) are employed.
Major Products
Oxidation: N-methylpregabalin
Reduction: Various pregabalin derivatives
Substitution: Derivatized pregabalin compounds
Wissenschaftliche Forschungsanwendungen
Pregabalin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of asymmetric synthesis and organocatalysis.
Biology: Investigated for its effects on neurotransmitter release and calcium channel modulation.
Medicine: Extensively studied for its therapeutic effects in treating neuropathic pain, epilepsy, fibromyalgia, and anxiety disorders
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Pregabalin hydrochloride exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces calcium influx at nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism helps to alleviate pain, reduce seizures, and manage anxiety symptoms .
Vergleich Mit ähnlichen Verbindungen
Pregabalin hydrochloride is often compared with other gabapentinoids, such as gabapentin. Both compounds share a similar mechanism of action, inhibiting calcium influx and reducing neurotransmitter release. they differ in their pharmacokinetic and pharmacodynamic properties. Pregabalin has higher bioavailability and a more predictable pharmacokinetic profile compared to gabapentin .
Similar Compounds
Gabapentin: Another gabapentinoid used to treat similar conditions.
Mirogabalin: A newer gabapentinoid with potential advantages in treating neuropathic pain.
This compound stands out due to its higher bioavailability and more consistent therapeutic effects, making it a preferred choice for many patients and healthcare providers .
Eigenschaften
CAS-Nummer |
530085-00-8 |
|---|---|
Molekularformel |
C8H18ClNO2 |
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
(3S)-3-(aminomethyl)-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
InChI-Schlüssel |
LMPTVIKQDISIBX-FJXQXJEOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CC(=O)O)CN.Cl |
Kanonische SMILES |
CC(C)CC(CC(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


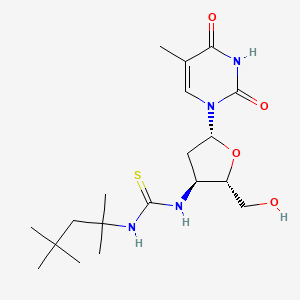
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
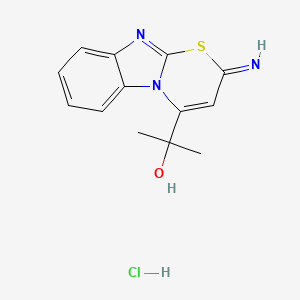

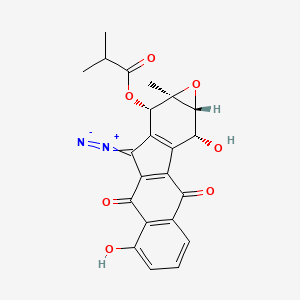
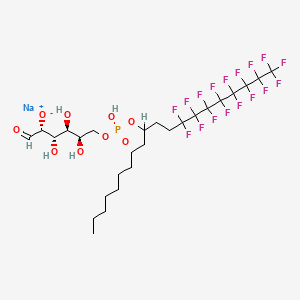
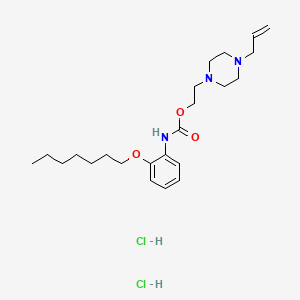
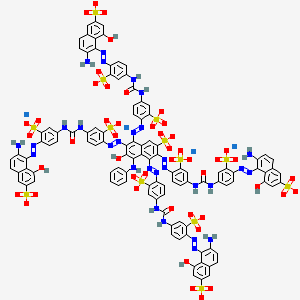
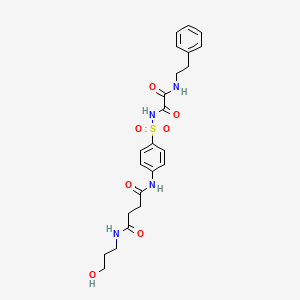


![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)

